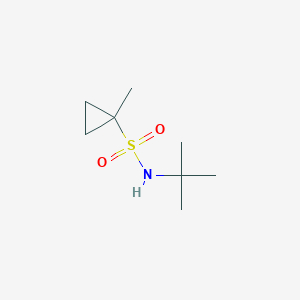

N-tert-butyl-1-methylcyclopropane-1-sulfonamide

概要

説明

N-tert-butyl-1-methylcyclopropane-1-sulfonamide is a useful research compound. Its molecular formula is C8H17NO2S and its molecular weight is 191.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

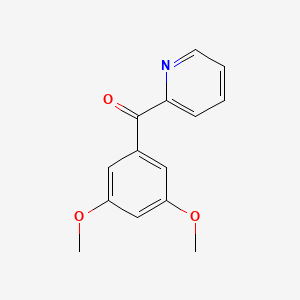

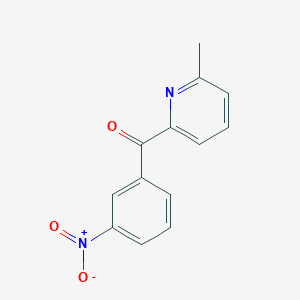

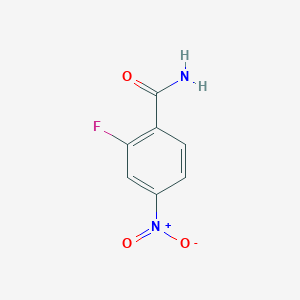

Chemoselectivity in Organic Reactions N-tert-butyl-1-methylcyclopropane-1-sulfonamide, as part of the sulfonamide group, is involved in chemoselective nitration processes. A study demonstrated the use of tert-butyl nitrite for efficient conversion of aromatic sulfonamides into mono-nitro derivatives, showcasing high selectivity for sulfonamide-functionalized systems (Kilpatrick, Heller, & Arns, 2013).

Ring Opening in Organic Synthesis The compound's utility extends to ring-opening reactions. Silicon-assisted ring opening of donor-acceptor substituted cyclopropanes, potentially including structures similar to this compound, leads to substituted dihydrofurans, suggesting its role in complex organic synthesis (Yadav & Balamurugan, 2001).

Synthesis of Trifluoromethyl-Cyclopropanes The compound is involved in the synthesis of 1,1-disubstituted trifluoromethyl-cyclopropanes, known as tert-butyl bioisosteres. This process offers practical access to pharmacologically interesting cyclopropyl moieties (Cyr et al., 2019).

Sulfonylation of Sulfonyl Hydrazides The compound contributes to eco-friendly synthesis methods. A study reported its role in the sulfonylation of sulfonyl hydrazides with tert-amines, using molecular iodine as a catalyst. This approach is a sustainable method for synthesizing various sulfonamides (Chen et al., 2019).

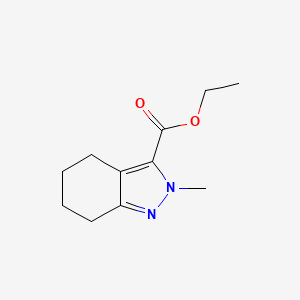

Crystal Structure Analysis Analysis of its crystal structure, as in the case of similar sulfonamide derivatives, provides insights into bond lengths and angles, indicating interactions between different functional groups. Such structural analyses are crucial in understanding the properties of these compounds (Yan, Hu, & Xiong, 2007).

Computational Chemistry Studies Computational reexamination of molecules including tert-butyl sulfone groups, similar to those in this compound, helps understand conformational free energy differences and charge distribution. These studies are significant for predicting molecular behavior (Juaristi & Notario, 2013).

Applications in Asymmetric Synthesis this compound, by extension of its sulfonamide group, is used in asymmetric chemical transformations. Chiral N-tert-butanesulfinyl imines, for instance, serve as precursors in such syntheses, highlighting its role in creating stereochemically complex molecules (Dong et al., 2015).

Safety and Hazards

特性

IUPAC Name |

N-tert-butyl-1-methylcyclopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-7(2,3)9-12(10,11)8(4)5-6-8/h9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVKCIUZDXQPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)S(=O)(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619512 | |

| Record name | N-tert-Butyl-1-methylcyclopropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669008-25-7 | |

| Record name | N-tert-Butyl-1-methylcyclopropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[2,3-B]pyridin-5-amine](/img/structure/B1321447.png)